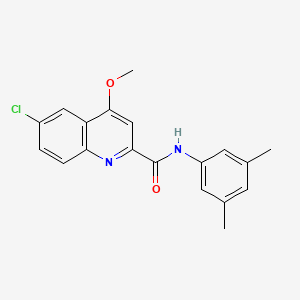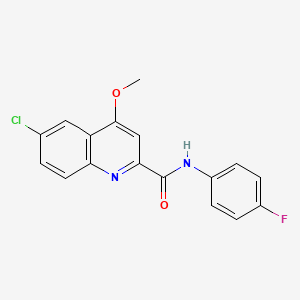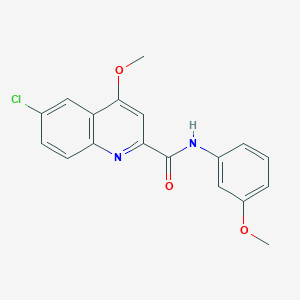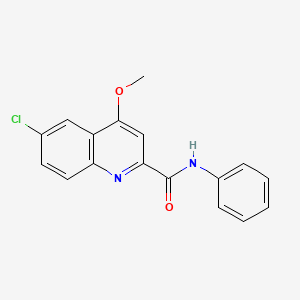![molecular formula C19H16N2O3S B6515812 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912791-51-6](/img/structure/B6515812.png)
2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It is related to the class of compounds known as thieno[3,4-d]pyrimidin-4(3H)-thiones . These compounds have been studied for their potential as photosensitizers for cancer cells .
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . Another method involves the use of Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound and related compounds can be analyzed using computational tools . These tools can help identify their molecular and electronic behavior . The methoxyphenyl rings are perpendicular to the pyrimidine-2(1H)-thione rings with dihedral angles of 81.20 and 79.85° .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. For example, it has been demonstrated that thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .作用機序
The mechanism of action of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is not completely understood. It is believed to exert its effects through several mechanisms, including modulation of the activity of enzymes involved in inflammation and cell signaling pathways, as well as inhibition of the activity of enzymes involved in oxidative stress. This compound has also been shown to interact with a variety of proteins, including those involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells, including those of the breast, colon, and prostate. It has also been shown to reduce inflammation and to protect against oxidative damage. In animal studies, this compound has been shown to reduce the risk of diabetes, obesity, and cardiovascular disease.
実験室実験の利点と制限
The advantages of using 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione in laboratory experiments include its low cost and ease of synthesis. This compound is also a potent compound that can be used to study a variety of biological processes. Its antioxidant and anti-inflammatory properties make it useful for studying oxidative stress and inflammation. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not completely understood.
将来の方向性
The potential therapeutic applications of 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione are numerous and the compound is currently being studied for its potential effects on a variety of diseases. Further research is needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in treating various diseases. Additionally, research is needed to explore the potential synergistic effects of this compound with other compounds. Finally, further research is needed to explore the potential side effects of this compound and to develop safe and effective dosages for its use.
合成法
2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be synthesized from the reaction of 3-ethoxyphenyl-4-chloro-2-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (ECPT) with sodium hydroxide in aqueous solution. The reaction is conducted at room temperature and produces this compound as the main product. The synthesis of this compound has been reported in several studies and is considered to be a simple and efficient method for its production.
科学的研究の応用
2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied for its ability to inhibit the growth of several types of cancer cells, including those of the breast, colon, and prostate. It has also been studied for its ability to reduce inflammation and to protect against oxidative damage. This compound has been used in animal studies to evaluate its potential effects on various diseases, such as diabetes, obesity, and cardiovascular disease.
特性
IUPAC Name |
2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGQMUPUDBQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)




![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)
![2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515805.png)
![2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515815.png)
![2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6515822.png)